N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
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Description
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound, also known as HTS, has been studied for its biochemical and physiological effects, as well as its potential as a therapeutic agent. In
Scientific Research Applications
- N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide has been investigated for its antioxidant potential. In vitro assays, such as the ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, demonstrate its moderate antioxidant activity .
- Under aseptic conditions, this compound was tested against Gram-positive and Gram-negative bacterial strains. It also exhibited significant activity against yeasts, including Candida glabrata and Candida krusei .
- Computational studies using density functional theory (DFT) explored interactions between the compound and DNA bases (guanine, thymine, adenine, and cytosine). Electrophilicity-based charge transfer (ECT) and charge transfer (ΔN) calculations shed light on these interactions .
- The crystal packing of the compound is stabilized by hydrogen bonds (C−H···N and N−H···N). Hirshfeld surface analysis revealed significant contributions from H···H, C···H, S···H, N···H, and O···H interactions .
- Amides, like this compound, are essential components of pharmaceuticals and natural products. Their diverse applications include antifungal, antibacterial, anticonvulsant, and anti-inflammatory activities .
- Amides find applications in polymers, dyes, and liquid crystals. Their unique structural features contribute to the development of novel materials .
Antioxidant Activity
Antimicrobial Properties
Biological Molecule Interactions
Hirshfeld Surface Analysis
Organic Synthesis and Medicinal Chemistry
Polymer Chemistry and Material Science
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S2/c1-19-12-6-5-10(8-13(12)20-2)22(17,18)15-9-11(16)14-4-3-7-21-14/h3-8,11,15-16H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIICLLWSUXMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide |
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